4-Fluoro-3-(2-methoxyethoxy)aniline
Overview
Description
4-Fluoro-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12FNO2 It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a 2-methoxyethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, forming 4-fluoro-3-nitroaniline.
Etherification: The amino group is protected, and the nitro group is converted to a 2-methoxyethoxy group through etherification.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form a de-fluorinated product.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Fluoro-3-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the 2-methoxyethoxy group increases its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the 2-methoxyethoxy group, making it less soluble and bioavailable.
3-(2-Methoxyethoxy)aniline: Lacks the fluoro group, resulting in different binding affinities and biological activities.
4-Fluoro-3-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group, affecting its chemical properties.
Uniqueness
4-Fluoro-3-(2-methoxyethoxy)aniline is unique due to the combination of the fluoro and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-(2-methoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQGMOHNUBLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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